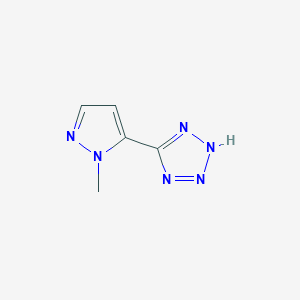
2-(3-methoxy-2-methylphenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxy-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound used in a variety of scientific research applications. It is a derivative of the amino acid tyrosine and is also known by its chemical name, 3-methoxy-2-methylphenethylamine hydrochloride. It has a molecular weight of 215.68 g/mol and a melting point of 183-185°C. It is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
2-(3-methoxy-2-methylphenyl)ethan-1-amine hydrochloride has a variety of scientific research applications. It is used in the synthesis of other compounds, such as phenethylamines and derivatives of phenethylamines. It is also used in the synthesis of drugs, such as stimulants and antidepressants. In addition, it is used in the synthesis of dyes and pharmaceuticals.
Mecanismo De Acción
2-(3-methoxy-2-methylphenyl)ethan-1-amine hydrochloride acts as an agonist of the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of neurotransmitter release. It is thought to act as an indirect agonist of the dopamine transporter, resulting in increased concentrations of dopamine in the synapse.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, resulting in increased alertness, focus and motivation. In addition, it has been shown to increase the release of noradrenaline and serotonin, resulting in improved mood, increased energy and improved cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-methoxy-2-methylphenyl)ethan-1-amine hydrochloride has several advantages and limitations when used in laboratory experiments. The main advantage is that it is relatively easy to synthesize and is readily available. In addition, it is relatively stable and has a long shelf life. However, it is also relatively expensive and can be toxic if not handled properly.
Direcciones Futuras
The potential future directions for the use of 2-(3-methoxy-2-methylphenyl)ethan-1-amine hydrochloride in scientific research are numerous. It could be used to synthesize new compounds with potential therapeutic applications. It could also be used to investigate the effects of TAAR1 agonists on dopamine release and their potential therapeutic applications. In addition, it could be used to investigate the effects of TAAR1 agonists on other neurotransmitters and their potential therapeutic applications. Furthermore, it could be used to investigate the effects of TAAR1 agonists on other physiological processes, such as metabolism and cardiovascular function. Finally, it could be used to investigate the potential side effects of TAAR1 agonists.
Métodos De Síntesis
2-(3-methoxy-2-methylphenyl)ethan-1-amine hydrochloride can be synthesized via a two-step process. The first step involves the reaction of 3-methoxy-2-methylphenol with ethyl chloroformate in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 2-(3-methoxy-2-methylphenyl)ethan-1-yl chloroformate. The second step involves the reaction of this intermediate with hydrochloric acid to form the desired product.
Propiedades
IUPAC Name |
2-(3-methoxy-2-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-9(6-7-11)4-3-5-10(8)12-2;/h3-5H,6-7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVCBEUBPGKTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)



![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)
![5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione](/img/structure/B6603438.png)



![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)

![1-[2-(2-chlorophenyl)ethenesulfonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B6603503.png)
